



Z-VEID-FMK Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VEID-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-6.[1][2][3] Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis.[3][4] Caspase-6, in particular, is an executioner caspase involved in the cleavage of key cellular substrates, such as nuclear lamins, leading to the characteristic morphological changes associated with apoptotic cell death.[3][5] The peptide sequence Val-Glu-Ile-Asp (VEID) is the preferred recognition motif for caspase-6.[6][7] The fluoromethyl ketone (FMK) group on **Z-VEID-FMK** allows it to covalently bind to the active site of caspase-6, thereby irreversibly inactivating the enzyme.[4] This inhibitor is a valuable tool for studying the specific role of caspase-6 in apoptotic pathways and for investigating its potential as a therapeutic target in various diseases, including neurodegenerative disorders.[2]

Mechanism of Action

Z-VEID-FMK functions as an irreversible inhibitor of caspase-6 by mimicking its natural substrate.[3] The VEID peptide sequence directs the inhibitor to the active site of caspase-6.[6] The fluoromethyl ketone group then reacts with the cysteine residue in the catalytic site of the enzyme, forming a stable covalent bond.[4] This modification permanently blocks the proteolytic activity of caspase-6, preventing it from cleaving its downstream targets and thereby inhibiting the execution of apoptosis mediated by this specific caspase.[2][3] The inclusion of a



benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor, allowing it to effectively reach its intracellular target.[4]

Data Presentation

The following table summarizes the effective concentrations and observed effects of **Z-VEID-FMK** in various cell culture experiments.

Cell Line	Apoptotic Stimulus	Z-VEID-FMK Concentrati on	Pre- incubation Time	Observed Effect	Reference(s
HepG2	S-(+)- ketamine (200 μM)	50 μΜ	1 hour	Decreased caspase-6 activity by 53%, reduced apoptosis by 58%, and alleviated DNA fragmentation by 44%.	[1][2]
HeLa	Staurosporin e (STS) (1 μΜ)	100 μΜ	3 hours	Blocked the cleavage of caspase-6 substrates Kinesin5B and GEP100.	[8]
Luteal Cells	TNFα	Not specified	Not specified	Reduction in TNFα-induced DNA fragmentation	[3]
Retinal Ganglion Cells	Not specified	Not specified	Not specified	Implicated in neuronal apoptosis.	[2]



Experimental Protocols Preparation of Z-VEID-FMK Stock Solution

Materials:

- **Z-VEID-FMK** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Allow the vial of lyophilized Z-VEID-FMK to equilibrate to room temperature before opening.
- Reconstitute the powder in DMSO to create a stock solution. A common stock concentration is 10-20 mM. For example, to make a 20 mM stock solution from 1 mg of **Z-VEID-FMK** (MW: 652.72 g/mol), add 76.6 μL of DMSO.
- · Vortex gently to ensure the inhibitor is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for several months.[3]

General Protocol for Inhibition of Apoptosis in Cell Culture

Materials:

- Cells of interest cultured in appropriate medium
- Apoptosis-inducing agent (e.g., staurosporine, TNF-α, etoposide)
- Z-VEID-FMK stock solution (e.g., 20 mM in DMSO)
- Vehicle control (DMSO)



Multi-well plates for cell culture

Protocol:

- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your downstream assay and allow them to adhere overnight.
- Dose-Response (Recommended): To determine the optimal concentration of **Z-VEID-FMK** for your specific cell line and stimulus, perform a dose-response experiment. A common starting range is 10-100 μM.[8][9][10]
- Pre-treatment: Before inducing apoptosis, pre-incubate the cells with the desired concentration of **Z-VEID-FMK** for 1-3 hours.[2][8] This allows the inhibitor to permeate the cells and inactivate caspase-6.
 - Add the appropriate volume of **Z-VEID-FMK** stock solution to the cell culture medium. For example, to achieve a final concentration of 50 μM from a 20 mM stock, dilute the stock 1:400 in the culture medium.
 - Include a vehicle control by adding the same volume of DMSO to a separate set of wells.
- Induction of Apoptosis: Add the apoptosis-inducing agent to the wells containing the cells, Z-VEID-FMK, and the vehicle control.
- Incubation: Incubate the cells for a period sufficient to induce apoptosis, which will vary depending on the cell type and stimulus.
- Analysis: Assess the inhibition of apoptosis using a suitable method as described in the protocols below.

Cell Viability Assay (MTT Assay)

Materials:

- Treated cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Plate reader

Protocol:

- Following the treatment protocol above, remove the culture medium from the wells.
- Add 100 μL of fresh medium and 10 μL of MTT solution to each well.
- Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.
- Carefully remove the medium containing MTT.
- Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control. A higher absorbance indicates greater cell viability.

Western Blot for Cleaved Caspase-6 and Substrates

Materials:

- Treated cells
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



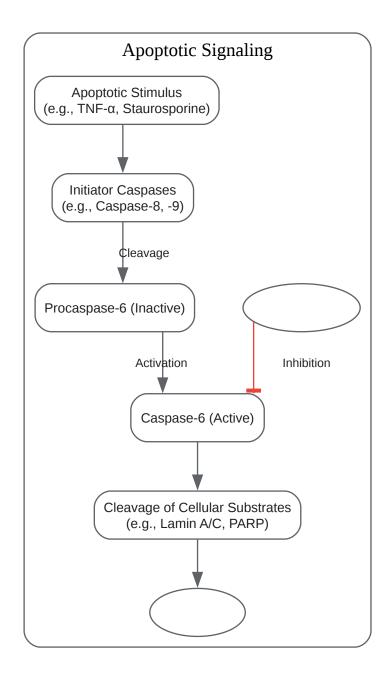
- Primary antibodies (e.g., anti-cleaved caspase-6, anti-Lamin A/C, anti-PARP)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence of cleaved forms of caspase-6 or its substrates will indicate apoptosis, which should be reduced in the **Z-VEID-FMK**-treated samples.[11][12]

Visualizations

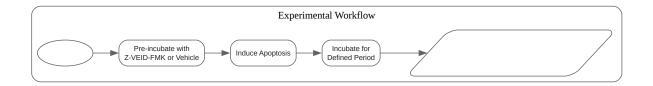




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Caption: Signaling pathway of caspase-6-mediated apoptosis and its inhibition by **Z-VEID-FMK**.





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Caption: General experimental workflow for using **Z-VEID-FMK** in cell culture.

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